molecular formula C5H5BrN2O2 B13660677 2-Bromo-1-methyl-4-nitro-1H-pyrrole

2-Bromo-1-methyl-4-nitro-1H-pyrrole

Cat. No.: B13660677
M. Wt: 205.01 g/mol
InChI Key: TVUSKJUDRXSQCH-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-nitro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H5BrN2O2 It is characterized by a pyrrole ring substituted with a bromine atom at the second position, a methyl group at the first position, and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-4-nitro-1H-pyrrole can be achieved through several methods. One common approach involves the bromination of 1-methyl-4-nitro-1H-pyrrole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the second position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-4-nitro-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Reduction: 2-Bromo-1-methyl-4-amino-1H-pyrrole.

    Oxidation: 2-Bromo-1-carboxyl-4-nitro-1H-pyrrole.

Scientific Research Applications

2-Bromo-1-methyl-4-nitro-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-methyl-4-nitro-1H-pyrrole exerts its effects depends on its chemical interactions with molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-pyrrole: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Contains a cyano group instead of a nitro group, leading to distinct properties and uses.

    1H-Pyrazole, 4-bromo-: A structurally related compound with a pyrazole ring instead of a pyrrole ring.

Uniqueness

2-Bromo-1-methyl-4-nitro-1H-pyrrole is unique due to the presence of both bromine and nitro substituents on the pyrrole ring, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-bromo-1-methyl-4-nitropyrrole

InChI

InChI=1S/C5H5BrN2O2/c1-7-3-4(8(9)10)2-5(7)6/h2-3H,1H3

InChI Key

TVUSKJUDRXSQCH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1Br)[N+](=O)[O-]

Origin of Product

United States

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